molecular formula C6H12N2O4S2 B603139 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate CAS No. 119752-83-9

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate

Cat. No. B603139
CAS RN: 119752-83-9
M. Wt: 240.3g/mol
InChI Key: RWISEVUOFYXWFO-UHFFFAOYSA-N
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Description

DABCO, also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO can be synthesized and separated as colorless rodlike crystals . It can also be synthesized by the alkylation of DABCO, which efficiently reacts with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .


Molecular Structure Analysis

The crystal structures of the DABCO-based compounds consist of 1,4-dimethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium cation [C8H18N2]2+ and [H2PO4]- or [HSO4]- anions . Both crystal structures are monoclinic .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .


Physical And Chemical Properties Analysis

DABCO is a white crystalline powder with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate, also known as 1,4-Diazoniabicyclo[2.2.2]octane-1,4-disulfinate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst to promote a variety of coupling reactions .

Mode of Action

The compound interacts with its targets through its nucleophilic properties. The amine centers are unhindered, making the nucleophilicity of the amine high . This allows it to promote a variety of coupling reactions . It is also used as a building block for the preparation of 1,4-disubstituted piperazines .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving coupling reactions. For example, it is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble in water and is hygroscopic , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the promotion of various organic reactions. As a catalyst, it speeds up these reactions without being consumed in the process . As a reagent, it contributes to the formation of new compounds .

Action Environment

The action of 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate can be influenced by environmental factors. For instance, due to its high hygroscopicity, the compound must be stored under an inert gas atmosphere in a refrigerator . It also has a tendency to sublime at room temperature and reacts with CO2 and air moisture . These factors can affect the compound’s action, efficacy, and stability.

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes .

Future Directions

Dynamically crosslinked polymers offer the possibility to design materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . A reversible crosslinker based on transalkylation chemistry using DABCO was developed . This could be a potential future direction for the use of DABCO and related compounds.

properties

IUPAC Name

1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISEVUOFYXWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119752-83-9
Record name 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct
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